molecular formula C22H18N2O B15209313 1-(2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyridin-3-yl)ethanone CAS No. 89193-10-2

1-(2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyridin-3-yl)ethanone

Cat. No.: B15209313
CAS No.: 89193-10-2
M. Wt: 326.4 g/mol
InChI Key: LMRKJLNLEDVDJS-UHFFFAOYSA-N
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Description

1-(2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyridin-3-yl)ethanone is a complex organic compound with the molecular formula C22H18N2O.

Preparation Methods

The synthesis of 1-(2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyridin-3-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and advanced techniques like microwave-assisted synthesis.

Chemical Reactions Analysis

1-(2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyridin-3-yl)ethanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyridin-3-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1-(2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyridin-3-yl)ethanone can be compared with other pyrazolo[1,5-a]pyridine derivatives, such as:

The uniqueness of this compound lies in its specific structure and the resulting properties, which make it suitable for a wide range of applications.

Properties

CAS No.

89193-10-2

Molecular Formula

C22H18N2O

Molecular Weight

326.4 g/mol

IUPAC Name

1-(2-methyl-5,7-diphenylpyrazolo[1,5-a]pyridin-3-yl)ethanone

InChI

InChI=1S/C22H18N2O/c1-15-22(16(2)25)21-14-19(17-9-5-3-6-10-17)13-20(24(21)23-15)18-11-7-4-8-12-18/h3-14H,1-2H3

InChI Key

LMRKJLNLEDVDJS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=CC2=C1C(=O)C)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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